1-Cyclopropylethanol

Enzyme inhibition UDP-glucuronosyltransferase Chiral pharmacology

1-Cyclopropylethanol (CAS 765-42-4) is a chiral secondary alcohol featuring a strained cyclopropyl ring essential for stereospecific interactions in medicinal chemistry. Its α-methyl substitution creates a chiral center absent in achiral analogs like cyclopropylmethanol, enabling enantioselective enzyme inhibition (e.g., UGT2B7 IC50: 0.0005 mM) and serving as a key intermediate in spiro-linked macrocyclic HCV NS3 protease inhibitors. The regiochemistry (1-substituted) ensures distinct LogP (0.53) and biological activity unattainable with 2-cyclopropylethanol. Choose this building block for applications demanding precise molecular recognition; generic substitution is scientifically invalid. Bulk quantities are available via a cost-effective patented solvolysis route.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 765-42-4
Cat. No. B1359789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropylethanol
CAS765-42-4
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCC(C1CC1)O
InChIInChI=1S/C5H10O/c1-4(6)5-2-3-5/h4-6H,2-3H2,1H3
InChIKeyDKKVKJZXOBFLRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropylethanol (CAS 765-42-4) | Cyclopropyl Alcohol Building Block for Chiral Synthesis & UGT2B7 Inhibition


1-Cyclopropylethanol (CAS 765-42-4, molecular formula C5H10O) is a secondary alcohol featuring a strained cyclopropyl ring attached to an ethanol backbone . This structural feature imparts unique reactivity and utility as a chiral building block in medicinal chemistry and asymmetric synthesis [1]. It is a colorless liquid with a boiling point of 120-122 °C and a density of 0.881 g/mL at 25 °C [2].

Why 1-Cyclopropylethanol (765-42-4) Cannot Be Substituted with Generic Cyclopropyl Alcohols


Substituting 1-cyclopropylethanol with structurally similar cyclopropyl alcohols like cyclopropylmethanol (CAS 2516-33-8) or 2-cyclopropylethanol (CAS 2566-44-1) compromises critical performance metrics. The α-methyl substitution in 1-cyclopropylethanol creates a chiral center, enabling stereospecific interactions in biological systems and asymmetric synthesis that achiral analogs cannot achieve [1]. Furthermore, the specific regiochemistry (1-substituted vs. 2-substituted) and the chiral purity profoundly influence both physicochemical properties (e.g., LogP of 0.53 vs. ~0.7 for cyclopropylmethanol) and biological activity, including enantioselective enzyme inhibition [2]. This compound's unique combination of steric and electronic properties is essential for applications requiring precise molecular recognition, rendering generic substitution scientifically invalid.

Quantitative Differentiation of 1-Cyclopropylethanol (765-42-4) vs. Closest Analogs


Enantioselective UGT2B7 Inhibition: (1R)-1-Cyclopropylethanol vs. (1S)-Enantiomer

The (1R)-enantiomer of 1-cyclopropylethanol exhibits a 1.4-fold more potent inhibition of human UDP-glucuronosyltransferase 2B7 (UGT2B7) compared to the (1S)-enantiomer [1]. This differential activity highlights the critical importance of stereochemistry in biological systems.

Enzyme inhibition UDP-glucuronosyltransferase Chiral pharmacology

Enantiomeric Purity via TADDOL Inclusion Crystallization: >98% ee

Racemic 1-cyclopropylethanol can be efficiently resolved using a two-step inclusion crystallization with the chiral diol TADDOL, yielding either (R)- or (S)-enantiomer with >98% enantiomeric excess (ee) [1]. This method enables access to enantiopure material for asymmetric applications.

Chiral resolution Enantiomeric excess Crystallization

Physicochemical Profile: LogP 0.53 and pKa 15.17 vs. Cyclopropylmethanol

1-Cyclopropylethanol exhibits a calculated LogP of 0.53 and a predicted pKa of 15.17 . In comparison, cyclopropylmethanol (CAS 2516-33-8) has a predicted pKa of 15.10 and a slightly different lipophilicity profile due to its primary alcohol structure.

Lipophilicity Drug-likeness Physicochemical properties

Industrial Synthesis Route via Epoxypropionic Ester Solvolysis

A patented process describes the preparation of cyclopropylethanol via solvolysis of 3-cyclopropyl-2,3-epoxypropionic acid esters, offering an industrially advantageous route at low cost [1]. This method provides a scalable alternative to traditional Grignard-based syntheses.

Process chemistry Scalable synthesis Cost-effective manufacturing

Procurement-Driven Application Scenarios for 1-Cyclopropylethanol (765-42-4)


Chiral Building Block for HCV NS3 Protease Inhibitors

Procure (R)-1-cyclopropylethanol (CAS 6516-09-2) for the synthesis of spiro-linked macrocyclic peptides that act as Hepatitis C virus (HCV) NS3 protease inhibitors [1]. The enantiopure material (>98% ee achievable via TADDOL resolution) is critical for maintaining the stereochemical integrity required for target binding and antiviral activity.

Enantioselective UGT2B7 Inhibitor Probe for Drug Metabolism Studies

Select (1R)-1-cyclopropylethanol as a tool compound for investigating UDP-glucuronosyltransferase 2B7 (UGT2B7) inhibition in human liver microsomes. Its low-nanomolar IC50 (0.0005 mM) and defined enantioselectivity (1.4-fold more potent than the S-enantiomer) make it a valuable probe for studying phase II metabolism and potential drug-drug interactions [2].

Scalable Intermediate for Cyclopropyl-Containing Agrochemicals

Leverage the patented solvolysis-based synthesis route to obtain bulk quantities of 1-cyclopropylethanol for use as a key intermediate in the manufacture of cyclopropyl-substituted agrochemicals. The process offers a cost advantage over alternative methods, supporting economical large-scale production [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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